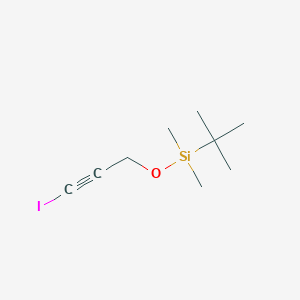

tert-butyl-(3-Iodoprop-2-ynoxy)dimethylsilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-butyl-(3-Iodoprop-2-ynoxy)dimethylsilane is an organic compound that features an iodine atom, a tert-butyldimethylsiloxy group, and a propyne backbone. This compound is primarily used in organic synthesis due to its unique reactivity and functional groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

tert-butyl-(3-Iodoprop-2-ynoxy)dimethylsilane can be synthesized through the reaction of 3-(tert-butyldimethylsiloxy)-1-propyne with iodine in the presence of a base. The reaction typically involves the use of solvents such as chloroform or ethyl acetate and is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

tert-butyl-(3-Iodoprop-2-ynoxy)dimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form different products.

Reduction Reactions: The triple bond in the propyne backbone can be reduced to form alkanes or alkenes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Major Products Formed

Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.

Oxidation Reactions: Products include carboxylic acids and ketones.

Reduction Reactions: Products include alkanes and alkenes.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Organic Molecules

- Synthetic Versatility : The compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its iodine atom can undergo substitution reactions with various nucleophiles, leading to the formation of diverse derivatives. The tert-butyldimethylsiloxy group enhances its stability and reactivity, allowing for multiple synthetic pathways.

Types of Reactions

- Substitution Reactions : The iodine atom can be replaced by nucleophiles like sodium azide or potassium cyanide, yielding products such as azides or nitriles.

- Oxidation Reactions : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to produce carboxylic acids or ketones.

- Reduction Reactions : Reduction of the triple bond in the propyne backbone can yield alkanes or alkenes, typically using hydrogen gas in the presence of a palladium catalyst.

Biological Applications

Modification of Biomolecules

- In biological research, tert-butyl-(3-Iodoprop-2-ynoxy)dimethylsilane is employed to modify biomolecules. This modification can enhance the properties of biomolecules for studies related to enzyme interactions or cellular processes.

Pharmaceutical Development

- The compound is utilized in the development of pharmaceutical intermediates. Its ability to form various derivatives makes it suitable for creating compounds with potential therapeutic effects.

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound is applied in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of tailored chemical products that meet specific industrial needs.

Case Study 1: Synthesis of Complex Organic Molecules

A research study demonstrated the use of this compound as a key intermediate in synthesizing a novel class of organic compounds. The study highlighted its efficiency in facilitating substitution reactions that led to high yields of desired products, showcasing its utility in organic synthesis.

Case Study 2: Pharmaceutical Intermediates

Another study focused on the role of this compound in developing intermediates for new pharmaceuticals targeting metabolic disorders. The compound's ability to undergo various chemical transformations was pivotal in optimizing synthetic routes for these intermediates.

Mécanisme D'action

The mechanism of action of tert-butyl-(3-Iodoprop-2-ynoxy)dimethylsilane involves its reactivity with various reagents. The iodine atom and the tert-butyldimethylsiloxy group play crucial roles in its reactivity, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-Iodo-3-(tert-butyldimethylsiloxy)-1-propene

- 1-Iodo-3-(tert-butyldimethylsiloxy)-1-butene

- 1-Iodo-3-(tert-butyldimethylsiloxy)-1-pentene

Uniqueness

tert-butyl-(3-Iodoprop-2-ynoxy)dimethylsilane is unique due to its combination of an iodine atom, a tert-butyldimethylsiloxy group, and a propyne backbone. This combination provides it with distinct reactivity and makes it a valuable compound in organic synthesis .

Activité Biologique

tert-butyl-(3-iodoprop-2-ynoxy)dimethylsilane (CAS No. 159009-86-6) is an organosilicon compound that has garnered attention for its potential biological applications. This article delves into its biological activity, synthesis, and relevant case studies.

- Molecular Formula : C9H17IOSi

- Molecular Weight : 296.23 g/mol

- IUPAC Name : tert-butyl((3-iodoprop-2-yn-1-yl)oxy)dimethylsilane

- Purity : Typically available at 95% purity

Synthesis

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving iodinated alkynes and silyl ethers. A common method involves the reaction of tert-butyldimethylsilyl chloride with 3-iodoprop-2-yne in the presence of a base.

Research indicates that compounds containing iodine can exhibit biological activity due to their ability to interact with cellular components. The presence of the silane group may enhance the compound's stability and solubility in biological systems, potentially leading to increased bioavailability.

Anticancer Properties

A study highlighted the role of similar organosilanes as inhibitors of hypoxia-inducible factor 2 alpha (HIF-2α), which is implicated in cancer progression. Compounds structurally related to this compound have shown promise in inhibiting HIF-2α, suggesting that this compound may also possess anticancer properties .

Case Studies and Research Findings

Propriétés

IUPAC Name |

tert-butyl-(3-iodoprop-2-ynoxy)-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17IOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h8H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXHKILJWKFKOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC#CI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17IOSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.